molecular formula C8H11BFNO3 B580927 (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid CAS No. 1264127-92-5

(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid

Cat. No. B580927
M. Wt: 198.988
InChI Key: IEMIVKVJKMZTOE-UHFFFAOYSA-N
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Description

“(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid” is a boronic acid-based compound with the CAS Number: 1264127-92-5 . It has a molecular weight of 198.99 . The IUPAC name for this compound is 5-fluoro-2-isopropoxy-4-pyridinylboronic acid .


Molecular Structure Analysis

The InChI code for “(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid” is 1S/C8H11BFNO3/c1-5(2)14-8-3-6(9(12)13)7(10)4-11-8/h3-5,12-13H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Boronic acids, including “(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid”, are very important in synthetic organic, materials, bioorganic, and medicinal chemistry as well as chemical biology . They are used in a variety of reactions, including Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

“(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid” is a solid at room temperature . It should be stored in an inert atmosphere and kept in a freezer under -20°C .

Scientific Research Applications

Molecular Interactions and Structural Analysis

Boron-containing compounds, such as boronic acids, iminoboronates, and oxaboroles, have gained attention due to their potential in pharmaceutical and biological applications. These materials are developed to interact with organic compounds and biological molecules. For instance, L-PRO2F3PBA, a derivative obtained from the reaction of L-proline with 2-fluoro-3-pyridineboronic acid, showcases the importance of N→B dative bonds for molecular stability and self-assembly through various non-covalent interactions. This compound has been suggested as a candidate for further studies in medicine, pharmacology, and biology due to its functional groups (Hernández-Negrete et al., 2021).

Organic Synthesis and Catalysis

Novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts have been synthesized for facilitating direct amide formation between carboxylic acids and amines. These catalysts, including derivatives of boronic acid, enhance reactivity under ambient conditions, indicating their utility in organic synthesis and potential industrial applications (Arnold et al., 2008).

Sensing and Analytical Applications

Fluorinated boronic acid-appended bipyridinium salts have been utilized for the detection and differentiation of diol-containing bioanalytes via (19)F NMR spectroscopy. This approach allows for the discrimination of various saccharides and bioactive substances at low mM concentrations, showcasing the potential of fluorinated boronic acids in analytical chemistry and bioanalytical applications (Axthelm et al., 2015).

Material Science and Chemistry

Boronic acids have found extensive use in biomaterials through their ability to bind with biologically relevant diols, such as saccharides and peptidoglycans. This binding capability is crucial for preparing hydrogels with dynamic covalent or responsive behavior. A study focusing on structure–reactivity relationships in boronic acid–diol complexation provides insights into the binding constants with biologically relevant diols, guiding the selection of organoboron compounds in sensing, delivery, and materials chemistry (Brooks et al., 2018).

Fluorescence and Optical Properties

The fluorescence quenching study of boronic acid derivatives in alcohols reveals the influence of different conformers and the role of intermolecular and intramolecular hydrogen bonding, providing valuable information for sensor design and understanding the optical properties of boronic acid derivatives (Geethanjali et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

(5-fluoro-2-propan-2-yloxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BFNO3/c1-5(2)14-8-3-6(9(12)13)7(10)4-11-8/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMIVKVJKMZTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1F)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678232
Record name {5-Fluoro-2-[(propan-2-yl)oxy]pyridin-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid

CAS RN

1264127-92-5
Record name {5-Fluoro-2-[(propan-2-yl)oxy]pyridin-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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